molecular formula C11H14N2O3 B7576378 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

Cat. No. B7576378
M. Wt: 222.24 g/mol
InChI Key: MRCLAGKUFJVUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid, commonly known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). MMPIP has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

MMPIP acts as a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which is primarily found in the presynaptic terminals of neurons. Activation of 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptors leads to inhibition of neurotransmitter release, particularly glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, MMPIP enhances the release of glutamate, which leads to increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects:
MMPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, which is a brain region involved in learning and memory. MMPIP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and maintenance of neurons. Additionally, MMPIP has been shown to increase the activity of the dopaminergic system, which is involved in reward processing and motivation.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMPIP is its selectivity for the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, the limited availability of MMPIP and its relatively low potency compared to other 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid antagonists can be a limitation for some experiments.

Future Directions

There are several future directions for research on MMPIP. One potential area of investigation is its use in the treatment of drug addiction and pain. MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Another area of research is the potential use of MMPIP in the treatment of neurodegenerative disorders such as Alzheimer's disease. MMPIP has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans.
In conclusion, MMPIP is a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate release and improving synaptic activity, leading to improved cognitive function. MMPIP has been extensively studied in laboratory experiments and has shown promising results in animal models of depression, anxiety, schizophrenia, Alzheimer's disease, drug addiction, and pain. Further research is needed to determine its potential therapeutic value in humans.

Synthesis Methods

The synthesis of MMPIP involves the reaction of 2-acetyl-6-methylpyridine with methylamine and acrylonitrile, followed by hydrolysis and decarboxylation. The yield of MMPIP obtained through this method is around 40%.

Scientific Research Applications

MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. MMPIP has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, MMPIP has been investigated for its potential use in the treatment of drug addiction and pain.

properties

IUPAC Name

3-[methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-4-3-5-9(12-8)11(16)13(2)7-6-10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCLAGKUFJVUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

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